molecular formula C19H21N3O5S B2516982 Methyl 4-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate CAS No. 1105231-59-1

Methyl 4-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate

Cat. No.: B2516982
CAS No.: 1105231-59-1
M. Wt: 403.45
InChI Key: DCOIAHXKKAXTOH-UHFFFAOYSA-N
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Description

Methyl 4-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate is a useful research compound. Its molecular formula is C19H21N3O5S and its molecular weight is 403.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Spectral Characterization : A study detailed the synthesis and characterization of a novel pyrazole derivative, focusing on its structural aspects through X-ray crystallography and spectral analysis (Kumara et al., 2018) Kumaraetal.,2018Kumara et al., 2018. This research demonstrates the process of synthesizing complex pyrazole-based molecules and provides a foundation for understanding the molecular structure and interactions, which could be applicable to studying Methyl 4-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate.

Potential Applications

  • Antimicrobial and Antiproliferative Activities : Another study synthesized novel derivatives of pyrazole-3-carboxylate, showing antimicrobial and antiproliferative activities (Siddiqui et al., 2013) Siddiquietal.,2013Siddiqui et al., 2013. These findings suggest potential biomedical applications for pyrazole derivatives, indicating that this compound could be explored for similar uses.

  • Heterocyclic Compound Synthesis : The synthesis of heterocyclic systems using related compounds provides insights into chemical methodologies that could be applied to the target molecule for creating new compounds with potential pharmaceutical applications (Selič & Stanovnik, 1997) Selič & Stanovnik, 1997.

Properties

IUPAC Name

methyl 4-[[2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-27-19(24)12-5-7-13(8-6-12)20-18(23)17-15-3-2-4-16(15)21-22(17)14-9-10-28(25,26)11-14/h5-8,14H,2-4,9-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOIAHXKKAXTOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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